1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine
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Overview
Description
1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-chloro-3-methoxyphenylmethyl group, making it a unique entity with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine typically involves the reaction of 4-chloro-3-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
- Oxidation products include aldehydes and acids.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-allergic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects. This interaction can lead to the modulation of neurotransmitter release and inhibition of certain enzymatic activities .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(3,4-Methylenedioxybenzyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(4-Chlorobenzhydryl)piperazine
Uniqueness: 1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methoxy group on the phenyl ring makes it particularly interesting for various applications, distinguishing it from other piperazine derivatives .
Properties
Molecular Formula |
C12H17ClN2O |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(4-chloro-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-8-10(2-3-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
GELPQLFHCUIDLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNCC2)Cl |
Origin of Product |
United States |
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